

Amidephrine: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Amidephrine

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Introduction

Amidephrine is a sympathomimetic agent recognized for its selective agonist activity at α 1-adrenergic receptors.[1] This property renders it a valuable tool in pharmacological research and has led to its investigation and use as a vasoconstrictor and nasal decongestant.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of **Amidephrine**, with a focus on quantitative data and experimental methodologies.

Molecular Structure and Chemical Identity

Amidephrine, a substituted phenethylamine derivative, possesses a core structure that facilitates its interaction with adrenergic receptors.[1] Its chemical identity is defined by the following identifiers:

- IUPAC Name: N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[2][3][4]
- Chemical Formula: $C_{10}H_{16}N_2O_3S$ [2][3][5][6]
- SMILES: CNCC(O)C1=CC(NS(C)(=O)=O)=CC=C1[2]
- CAS Number: The primary CAS number for **Amidephrine** is 37571-84-9.[2][3] The number 3354-67-4 is a superseded CAS registry number.[5][6] **Amidephrine** is also available as a

mesylate salt, with the CAS number 1421-68-7.[\[1\]](#)

Physicochemical Properties

The physicochemical properties of **Amidephrine** are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	244.31 g/mol	[2] [3] [5]
pKa	9.1	[5]
Melting Point	159-161 °C	[5] [6]
Solubility	Soluble in DMSO. Can be prepared in various solvent mixtures for in vitro and in vivo studies.	[2]

Pharmacology

Amidephrine's primary mechanism of action is the selective agonism of α 1-adrenergic receptors.[\[1\]](#) This interaction initiates a cascade of intracellular events, leading to a physiological response.

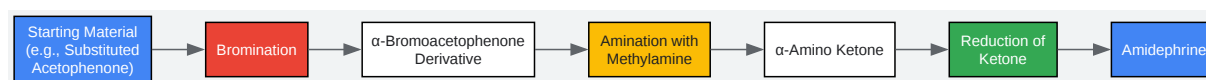
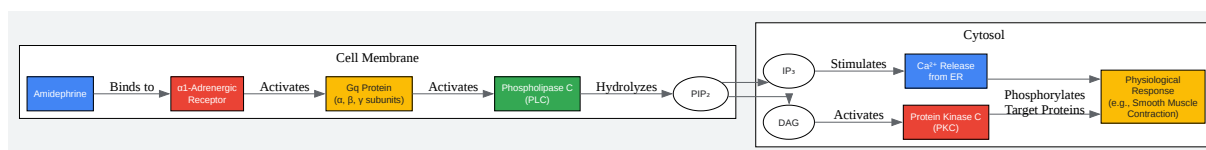
Adrenergic Receptor Selectivity and Efficacy

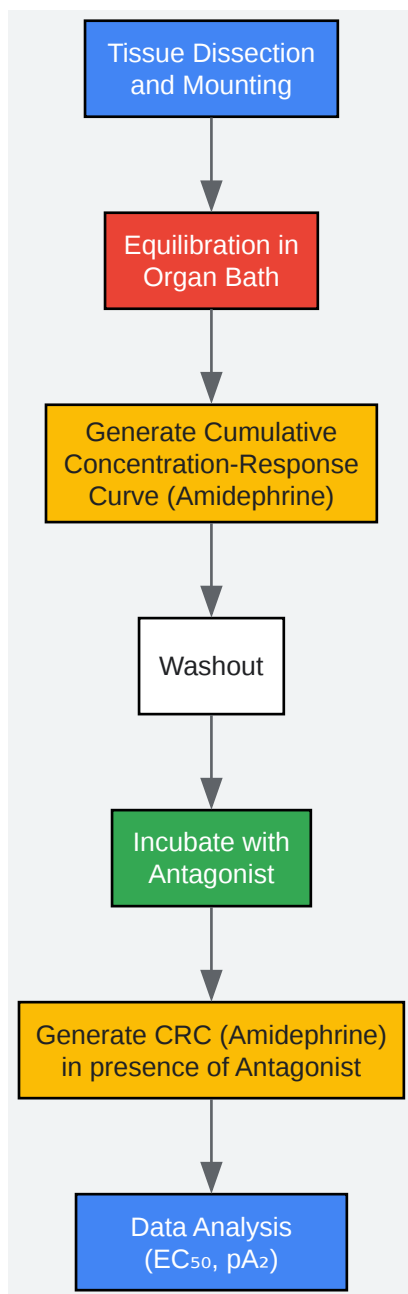
Amidephrine demonstrates a pronounced selectivity for α 1-adrenergic receptors over other adrenergic receptor subtypes. The efficacy of **Amidephrine** at α 1-receptors has been quantified in various experimental systems.

Parameter	Experimental System	Value	Reference(s)	:---	:---	:---	EC ₅₀	Inhibition of
monopulse field contraction in young adult rat vas deferens epithelium		6.79 μ M	[2]	EC ₅₀				
Inhibition of monopulse field contraction in old rat vas deferens epithelium		6.48 μ M	[2]	EC ₅₀				
Inhibition of monopulse field contraction in young adult rat prostate gland		6.17 μ M	[2]					
EC ₅₀	Inhibition of monopulse field contraction in old rat prostate gland	6.18 μ M	[2]					

Mechanism of Action: α 1-Adrenergic Receptor Signaling Pathway

Upon binding to the α 1-adrenergic receptor, **Amidephrine** induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated G α q subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream physiological effects associated with α 1-adrenergic receptor activation, such as smooth muscle contraction.





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